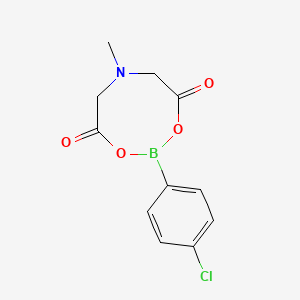
2-(4-Chlorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Übersicht
Beschreibung
2-(4-Chlorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione, also known as 2CP-MDB, is an organic compound belonging to the family of dioxazaborocanes. It is a cyclic, colorless solid that is soluble in most organic solvents. It is a versatile compound, and has been used as a precursor for various organic syntheses, as well as for the development of new materials.2CP-MDB is a useful synthetic intermediate for the synthesis of compounds with diverse biological activities, including anti-inflammatory, analgesic, and antifungal activities.
Wissenschaftliche Forschungsanwendungen
Flame Retardancy in Polymers
The compound has been explored for its potential in enhancing flame retardancy in polymers. For instance, a study by Wiącek et al. (2015) investigated the use of 6-methyl-2-(4-vinylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione (StBcyclo), a related compound, as a reactive flame retardant. This substance was copolymerized with styrene to produce polymers with varying flame retardant contents, demonstrating its potential in reducing flammability in materials like polystyrene (Wiącek et al., 2015).
Chemical Reactions and Structures
Kinoshita et al. (1989) explored the chemical reactions of similar compounds under various conditions, leading to a variety of products like pyrimidines and acetoacetamides. This study highlights the diverse chemical reactivity of compounds in this class, including 3-(4-chlorophenyl)-6-methyl-1,3-oxazine-2,4(3H)-diones (Kinoshita et al., 1989).
Metal Corrosion Inhibition
Research by Chafiq et al. (2020) investigated the use of related compounds as inhibitors for metal corrosion. They synthesized derivatives like 5,7-dioxaspiro [2.5]octane-4,8-dione and evaluated their properties as corrosion inhibitors for mild steel in acidic solutions. This study underscores the potential of such compounds in protecting metals from corrosion (Chafiq et al., 2020).
Synthesis and Structural Analysis
Lermontova et al. (2008) conducted research on the synthesis of new 1,3,6,2-dioxazaborocanes, which are structurally related to the compound . They investigated the structures of these compounds using NMR spectroscopy and quantum chemical calculations, providing insights into the molecular architecture and potential applications of such substances (Lermontova et al., 2008).
Antibacterial and Antitumor Agents
Sheikh et al. (2009, 2010) explored the synthesis of compounds like 1-(2', 4'-dihydroxy-5'-chlorophenyl)-3-aryl-propane-1, 3-diones, showing potential as antibacterial and anticancer agents. This indicates the potential of structurally similar compounds in medicinal chemistry, particularly in the development of new therapeutic agents (Sheikh et al., 2009) (Sheikh et al., 2010).
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BClNO4/c1-14-6-10(15)17-12(18-11(16)7-14)8-2-4-9(13)5-3-8/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZNGOMKOQANLLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(1-Ethyl-1H-pyrazol-5-yl)ethyl]amine](/img/structure/B1429274.png)


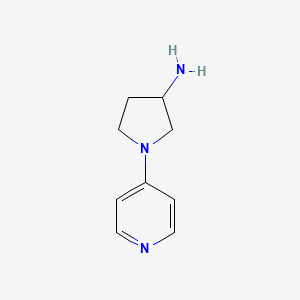
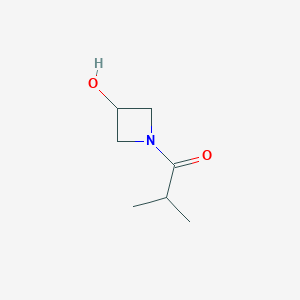
![4,5-dimethyl 1-[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B1429283.png)
![3,4-Dihydrospiro[1-benzopyran-2,1'-cyclobutane]-4-amine](/img/structure/B1429285.png)
![8-Oxabicyclo[3.2.1]octan-2-one](/img/structure/B1429286.png)


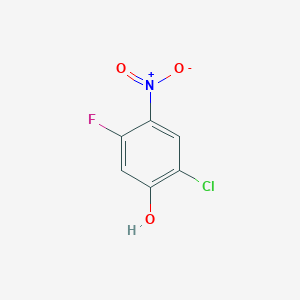
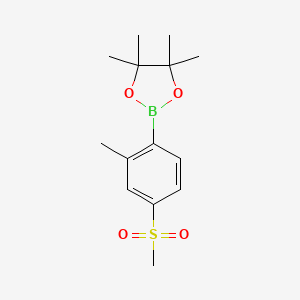
![5,9-dibromo-7,7-dimethyl-7H-Benzo[c]fluorene](/img/structure/B1429294.png)
![Methyl 2',4'-dimethoxy-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1429296.png)